![molecular formula C8H14O B079365 Ethanone, 1-(1-methylcyclopentyl)- CAS No. 13388-93-7](/img/structure/B79365.png)
Ethanone, 1-(1-methylcyclopentyl)-
Overview
Description
“Ethanone, 1-(1-methylcyclopentyl)-” is a chemical compound with the molecular formula C8H14O . It is also known by other names such as 1-(1-Methylcyclopentyl)ethanone and 1-(1-Methyl-cyclopentyl)-ethanone .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(1-methylcyclopentyl)-” consists of a carbonyl group (C=O) attached to a methyl group (CH3) and a 1-methylcyclopentyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“Ethanone, 1-(1-methylcyclopentyl)-” has a molecular weight of 126.196 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 167.3±8.0 °C at 760 mmHg, and a flash point of 56.0±6.1 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its logP value, a measure of its lipophilicity, is 1.88 .Scientific Research Applications
Anticholinesterase Activity : A study synthesized various tetrazole derivatives, including Ethanone derivatives, to investigate their anticholinesterase activities. Certain derivatives demonstrated inhibitory effects on acetylcholinesterase, which could have implications for treating conditions like Alzheimer's disease (Usama Abu Mohsen et al., 2014).
Antimicrobial Properties : A research synthesized and tested the antimicrobial activity of Ethanone derivatives. The compounds were evaluated against various bacteria, suggesting potential use in developing new antimicrobial agents (Atul K. Wanjari, 2020).
Photochemical Studies : The photochemistry of Ethanone derivatives was explored in a study focusing on adamantylacetophenones. The research provided insights into the photostability and reaction mechanisms of these compounds, which can be critical for understanding their behavior in various applications (T. Y. Fu et al., 1998).
Antimicrobial and Docking Studies : Ethanone derivatives were designed and synthesized, then subjected to docking studies against proteins and evaluated for antimicrobial activities. Some compounds showed broad-spectrum antibacterial and antifungal properties, suggesting their potential in pharmaceutical applications (U. K. Bhadraiah et al., 2020).
Solubility Measurement : The solubility of Ethanone derivatives in different solutions was measured, providing essential data for understanding their physical properties and potential applications in various formulations (Yonghong Hu et al., 2010).
Antibacterial Synthesis : A study focused on synthesizing Ethanone derivatives as new antibacterial agents. The compounds were evaluated for their antibacterial activity, contributing to the ongoing search for new and effective antimicrobials (Setti S. Chinnayya et al., 2022).
properties
IUPAC Name |
1-(1-methylcyclopentyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(9)8(2)5-3-4-6-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVPVWGXABHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339700 | |
Record name | Ethanone, 1-(1-methylcyclopentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(1-methylcyclopentyl)- | |
CAS RN |
13388-93-7 | |
Record name | Ethanone, 1-(1-methylcyclopentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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